molecular formula C16H18N4O4S B10885932 1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10885932
M. Wt: 362.4 g/mol
InChI Key: WCVMVLHBSKGXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-[(4-Aminophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzenesulfonic acid and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its nitro and sulfonyl groups can be modified to create derivatives with potential biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Lacks the sulfonyl and pyridin-3-ylmethyl groups, making it less versatile in chemical modifications.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the nitro and sulfonyl groups, which reduces its potential for redox reactions and strong protein interactions.

    1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine: The methyl group is less reactive compared to the nitro group, affecting its chemical behavior.

Uniqueness

1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both the nitro and sulfonyl groups, which provide a wide range of chemical reactivity

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H18N4O4S/c21-20(22)15-3-5-16(6-4-15)25(23,24)19-10-8-18(9-11-19)13-14-2-1-7-17-12-14/h1-7,12H,8-11,13H2

InChI Key

WCVMVLHBSKGXOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.